6,11-Dihydroquinoxalino[2,3-b]quinoxaline
Overview
Description
6,11-Dihydroquinoxalino[2,3-b]quinoxaline is a chemical compound with the linear formula C14H10N4 . It is also known as 5,12-Dihydroquinoxalino[2,3-b]quinoxaline . This compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of dihydroquinoxalino[2,3-b]quinoxalines involves reacting appropriately substituted 1,2-phenylenediamines with 2,3-dichloroquinoxalines over sodium carbonate in refluxing dimethylformamide . Acylation is generally accomplished by long heating in a large excess of the anhydride . Alternatively, conventional acylation with the acyl halide in pyridine is possible .
Molecular Structure Analysis
The molecular structure of 6,11-Dihydroquinoxalino[2,3-b]quinoxaline is represented by the linear formula C14H10N4 . The molecular weight of this compound is 234.263 .
Scientific Research Applications
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Anthelmintic Activity
- Field : Pharmaceutical Sciences .
- Application : It’s used as an anthelmintic agent, which is a compound used to treat infections with parasitic worms .
- Method : The compound was synthesized and tested for anthelmintic activity in a model assay .
- Results : The most promising compound, 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline, was orally effective in sheep at a dose of 200 mg/kg against a broad range of helminths .
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Antimicrobial Activity
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Dyes and Fluorescent Materials
- Field : Material Science .
- Application : Quinoxaline derivatives have found applications as dyes and fluorescent materials .
- Method : The derivatives are synthesized by reacting appropriately substituted 1,2-phenylenediamines with 2,3-dichloroquinoxalines .
- Results : The synthesized quinoxaline derivatives were found to be effective as dyes and fluorescent materials .
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Electroluminescent Materials
- Field : Material Science .
- Application : Quinoxaline derivatives have been used in organic light-emitting devices .
- Method : The derivatives are synthesized and then used in the fabrication of organic light-emitting devices .
- Results : The devices made with these derivatives showed efficient electroluminescence .
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Organic Semiconductors
- Field : Material Science .
- Application : Quinoxaline derivatives have been used as organic semiconductors .
- Method : The derivatives are synthesized and then used in the fabrication of organic semiconductor devices .
- Results : The devices made with these derivatives showed good semiconductor properties .
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Cytotoxic Agents
- Field : Pharmaceutical Sciences .
- Application : Quinoxaline derivatives have been used as cytotoxic agents in cancer treatment .
- Method : The derivatives are synthesized and then tested for cytotoxicity in various cancer cell lines .
- Results : The derivatives showed cytotoxicity in MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer cell line) and SF-268 (CNS cancer cell line) .
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Photoinitiators of Polymerization
- Field : Material Science .
- Application : Quinoxaline has been identified to be a promising scaffold for the design of UV-centered and visible light photo-initiating systems .
- Method : Quinoxaline-based dyes are incorporated into photocurable resins and polymerize a resin within a few seconds .
- Results : Major efforts have been devoted to developing visible light photo-initiating systems .
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Design of Iridium Catalyst
- Field : Inorganic Chemistry .
- Application : A dipyrido [3,2-d:2′,3′-f]quinoxaline (dpq) ligand was used for the design of an iridium catalyst used for both the photogeneration of hydrogen from water and as a photocatalyst for the polymerization of methyl methacrylate .
- Method : The dpq ligand was synthesized and used in the design of the iridium catalyst .
- Results : The iridium catalyst showed promising results in both the photogeneration of hydrogen from water and as a photocatalyst for the polymerization of methyl methacrylate .
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Heavy Atom Effects
- Field : Physical Chemistry .
- Application : A series of 8-halogeno-5,12-dihydroquinoxalino[2,3-b]quinoxalines was examined to investigate the heavy atom effects .
- Method : The halogenated quinoxaline derivatives were synthesized and their absorption spectra were studied .
- Results : All dyes absorb around 420 nm .
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Chemically Controllable Switches
- Field : Physical Chemistry .
- Application : Quinoxaline derivatives have been used as chemically controllable switches .
- Method : The derivatives are synthesized and then used in the design of chemically controllable switches .
- Results : The switches made with these derivatives showed promising results .
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Building Blocks for the Synthesis of Anion Receptors
- Field : Organic Chemistry .
- Application : Quinoxaline derivatives have been used as building blocks for the synthesis of anion receptors .
- Method : The derivatives are synthesized and then used in the synthesis of anion receptors .
- Results : The anion receptors made with these derivatives showed promising results .
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Cavitands
Future Directions
properties
IUPAC Name |
6,11-dihydroquinoxalino[2,3-b]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKYYZDYHYOKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Dihydroquinoxalino[2,3-b]quinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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